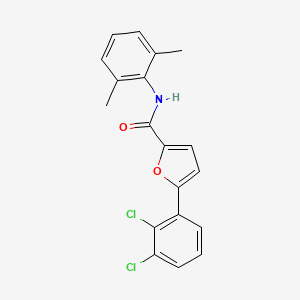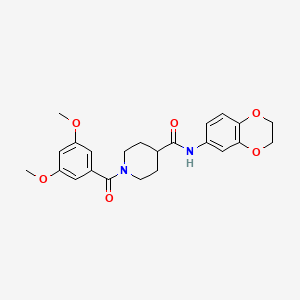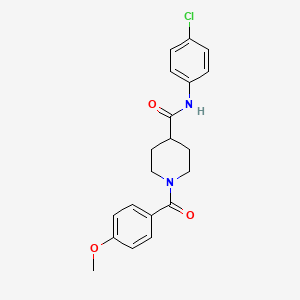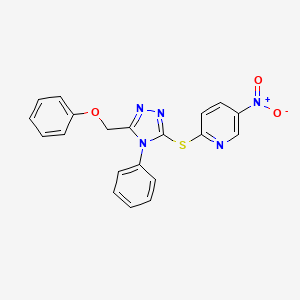
5-(2,3-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide
Descripción general
Descripción
5-(2,3-Dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 2,6-dimethylaniline, in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the furan ring or the phenyl groups.
Reduction: Reduction reactions can target the carboxamide group or the phenyl rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, especially at the positions ortho or para to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include furan-2,3-diones or chlorinated phenyl ketones.
Reduction: Products may include amines or reduced phenyl derivatives.
Substitution: Products may include substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Studies on its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Use in the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2,3-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,3-Dichlorophenyl)-N-phenylfuran-2-carboxamide
- 5-(2,3-Dichlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide
- 5-(2,3-Dichlorophenyl)-N-(3,5-dimethylphenyl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-(2,3-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide lies in its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11-5-3-6-12(2)18(11)22-19(23)16-10-9-15(24-16)13-7-4-8-14(20)17(13)21/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCLVUKXNWBZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660370.png)

![(E)-3-(4-chlorophenyl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide](/img/structure/B3660379.png)
![2,3,4-trimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B3660394.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B3660400.png)
![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3660408.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3660440.png)
![2-{[(5-Bromonaphthalen-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3660442.png)
![3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660449.png)
![2-BROMOBENZYL [4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B3660457.png)
![N-(2,4-dichlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3660480.png)
![3-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660490.png)
